
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is an organic compound that belongs to the class of cyclopropane carboxamides It features a cyclopropane ring attached to a carboxamide group, with a 2-naphthyl and a phenyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE typically involves the cyclopropanation of a suitable precursor followed by amide formation. One common method is the reaction of 2-naphthylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride under anhydrous conditions to form the desired amide. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl or phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthol and 2-naphthylamine share the naphthyl group but differ in their functional groups.
Cyclopropane carboxamides: Compounds like 2-phenylcyclopropanecarboxamide share the cyclopropane carboxamide structure but lack the naphthyl group.
Uniqueness
N-(2-NAPHTHYL)-2-PHENYL-1-CYCLOPROPANECARBOXAMIDE is unique due to the combination of the naphthyl and phenyl groups attached to the cyclopropane carboxamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17NO |
|---|---|
Molecular Weight |
287.4g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C20H17NO/c22-20(19-13-18(19)15-7-2-1-3-8-15)21-17-11-10-14-6-4-5-9-16(14)12-17/h1-12,18-19H,13H2,(H,21,22) |
InChI Key |
NBWLELSZMLXHLO-UHFFFAOYSA-N |
SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Canonical SMILES |
C1C(C1C(=O)NC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


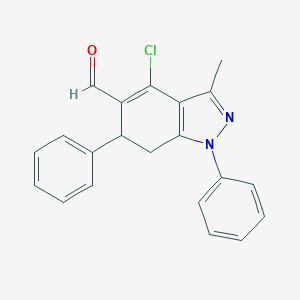
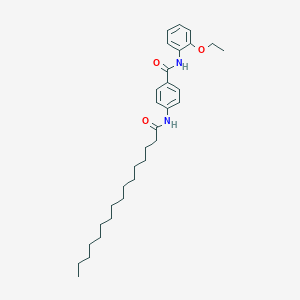
![N'-[4-(benzyloxy)-3-ethoxybenzylidene]-3-methylbutanohydrazide](/img/structure/B386671.png)

![N-[3-benzylsulfanyl-1-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-1-oxopropan-2-yl]-4-nitrobenzamide](/img/structure/B386674.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B386676.png)
![5-[(5-Bromo-2-hydroxyphenyl)methylideneamino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B386677.png)
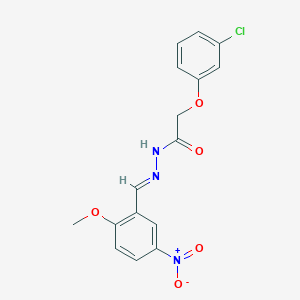

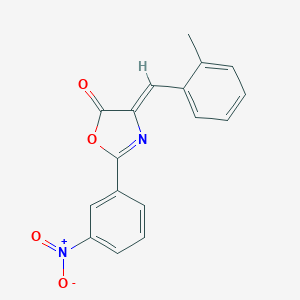
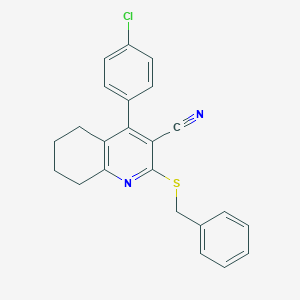
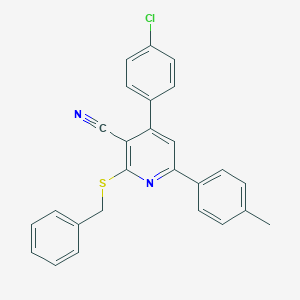
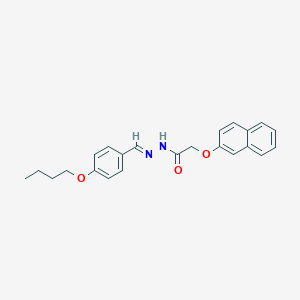
![5-bromo-2-[(4-chloroanilino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B386691.png)
